molecular formula C21H17NO4 B14472245 2-(Diphenylamino)-5-methylbenzene-1,3-dicarboxylic acid CAS No. 66131-42-8

2-(Diphenylamino)-5-methylbenzene-1,3-dicarboxylic acid

Cat. No.: B14472245
CAS No.: 66131-42-8
M. Wt: 347.4 g/mol
InChI Key: FNDLTCQMSSJXJN-UHFFFAOYSA-N
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Description

2-(Diphenylamino)-5-methylbenzene-1,3-dicarboxylic acid is an organic compound that features a benzene ring substituted with a diphenylamino group, a methyl group, and two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylamino)-5-methylbenzene-1,3-dicarboxylic acid typically involves multiple steps. One common method starts with the preparation of the diphenylamino group, followed by its attachment to a benzene ring that already has a methyl group and carboxylic acid groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as mixing of ingredients, heating, condensation reactions, and purification through methods like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylamino)-5-methylbenzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds .

Scientific Research Applications

2-(Diphenylamino)-5-methylbenzene-1,3-dicarboxylic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant or anti-inflammatory agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(Diphenylamino)-5-methylbenzene-1,3-dicarboxylic acid exerts its effects involves interactions with specific molecular targets. The diphenylamino group can donate electrons to the aromatic ring, increasing its reactivity. This electron donation can affect various biochemical pathways, including redox signaling and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Diphenylamino)-5-methylbenzene-1,3-dicarboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

66131-42-8

Molecular Formula

C21H17NO4

Molecular Weight

347.4 g/mol

IUPAC Name

5-methyl-2-(N-phenylanilino)benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C21H17NO4/c1-14-12-17(20(23)24)19(18(13-14)21(25)26)22(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13H,1H3,(H,23,24)(H,25,26)

InChI Key

FNDLTCQMSSJXJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)O)N(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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